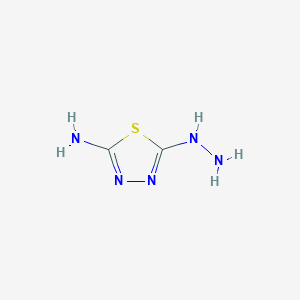

5-Hydrazinyl-1,3,4-thiadiazol-2-amine

描述

Significance of Nitrogen and Sulfur Heterocycles in Medicinal, Agrochemical, and Materials Science

Nitrogen and sulfur-containing heterocyclic compounds are fundamental structural motifs in a vast number of biologically active molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science is a testament to their unique chemical properties. nih.gov In medicinal chemistry, these heterocycles are considered important pharmacophores, capable of influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates. nih.gov The 1,3,4-thiadiazole (B1197879) ring, in particular, is a key component in several commercially available drugs, such as the diuretic acetazolamide (B1664987) and the antimicrobial sulfamethiazole. sbq.org.brgavinpublishers.com

The chemistry of 1,3,4-thiadiazoles dates back to the late 19th century, with its development closely linked to the discovery of hydrazines. sbq.org.brsci-hub.st One of the earliest reported syntheses was by Busch in 1894, who reacted hydrazine (B178648) sulfate (B86663) and carbon disulfide. sbq.org.br Since then, a multitude of synthetic methodologies have been developed for the preparation of 1,3,4-thiadiazole derivatives. These methods often involve the cyclization of thiosemicarbazides or the transformation of 1,3,4-oxadiazoles. sbq.org.br The continuous evolution of synthetic strategies has expanded the library of 1,3,4-thiadiazole compounds, facilitating the exploration of their diverse applications.

The 1,3,4-thiadiazole ring possesses a unique combination of electronic and structural features that contribute to its biological activity. It is an aromatic system with a hydrogen bonding domain and a two-electron donor system. rsc.org The strong aromaticity of the ring provides significant in vivo stability and is considered a key factor in the biological activity of its derivatives. rsc.org Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a core structure in nucleic acids, which may explain its ability to interfere with DNA replication processes in cancer cells. nih.gov The mesoionic character of the ring enhances its ability to cross cellular membranes and interact with biological targets. nih.gov

The Role of 5-Hydrazinyl-1,3,4-thiadiazol-2-amine as a Versatile Synthetic Precursor

Among the various derivatives of 1,3,4-thiadiazole, this compound stands out as a particularly valuable and versatile synthetic precursor. Its bifunctional nature, possessing both a reactive hydrazinyl group and an amino group, allows for a wide range of chemical transformations, leading to the synthesis of a diverse array of more complex heterocyclic systems.

This compound belongs to the class of 2,5-disubstituted 1,3,4-thiadiazoles. The presence of both an amino group at the 2-position and a hydrazinyl group at the 5-position provides two distinct points for further chemical modification. This disubstituted pattern is a common feature in many biologically active 1,3,4-thiadiazole derivatives. mdpi.com

The synthetic utility of this compound lies in the differential reactivity of its hydrazinyl and amino groups. The hydrazinyl group is a potent nucleophile and can readily react with various electrophiles such as aldehydes, ketones, and acyl chlorides to form hydrazones and other derivatives. The amino group can also undergo a variety of reactions, including acylation, alkylation, and diazotization. This dual reactivity allows for the construction of fused heterocyclic systems, such as triazolothiadiazoles and pyrazolyl-thiadiazoles, which often exhibit enhanced biological activities. nih.gov

Scope and Research Objectives

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to detail its synthesis and characterization, explore its reactivity and utility as a synthetic intermediate, and to review the biological activities of the various heterocyclic compounds derived from it. The focus will be on the scientific and academic aspects of the compound, presenting detailed research findings and data.

Structure

3D Structure

属性

IUPAC Name |

5-hydrazinyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5S/c3-1-6-7-2(5-4)8-1/h4H2,(H2,3,6)(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWQCPKVQVWLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325973 | |

| Record name | 5-hydrazinyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45534-38-1 | |

| Record name | NSC522425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydrazinyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydrazinyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Established Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Core Construction

The synthesis of the 1,3,4-thiadiazole ring is a well-documented area of organic chemistry, primarily relying on the cyclization of precursors containing the requisite nitrogen, carbon, and sulfur atoms. These methods offer access to a wide array of derivatives, particularly the 2-amino-5-substituted variants.

Cyclization Reactions of Thiosemicarbazide (B42300) Derivatives

The most common and versatile route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives. researchgate.netuobaghdad.edu.iq This approach typically involves reacting a thiosemicarbazide with a one-carbon electrophile, which undergoes an intramolecular condensation and dehydration to form the aromatic thiadiazole ring.

Common variations of this method include:

Reaction with Carboxylic Acids: Thiosemicarbazide can be condensed with various carboxylic acids, often in the presence of a strong dehydrating agent like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃). dovepress.comchemmethod.com The carboxylic acid provides the substituent at the 5-position of the resulting thiadiazole. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then cyclizes with the elimination of water. researchgate.net

Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones, which are readily prepared by condensing thiosemicarbazide with aldehydes, can undergo oxidative cyclization to yield 2-amino-5-substituted-1,3,4-thiadiazoles. dovepress.com Common oxidizing agents for this transformation include ferric chloride (FeCl₃) and iodine (I₂). nih.govnih.gov This method is particularly useful for introducing a variety of substituents at the 5-position derived from a diverse library of available aldehydes.

The general mechanism for acid-catalyzed cyclization begins with a nucleophilic attack from the thiosemicarbazide nitrogen onto the carbonyl carbon of the carboxylic acid, followed by dehydration. uobaghdad.edu.iq The subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to ring closure, and a final dehydration step yields the aromatic 1,3,4-thiadiazole. uobaghdad.edu.iq

One-Pot Synthetic Approaches for 2-Amino-1,3,4-thiadiazoles

To improve efficiency, reduce waste, and simplify procedures, several one-pot synthetic methods have been developed. These protocols allow for the synthesis of the target compounds from simple starting materials without the need to isolate intermediates.

One notable method involves the use of trimethylsilyl (B98337) isothiocyanate (TMSNCS) with various carboxylic acid hydrazides. In this process, the thiosemicarbazide intermediate is generated in situ and is immediately subjected to acid-catalyzed cyclodehydration, affording the 2-amino-1,3,4-thiadiazoles in high yields.

Another innovative one-pot approach utilizes polyphosphate ester (PPE) as both a catalyst and a dehydrating agent. orientjchem.orgacs.orgscispace.com This method allows for the direct reaction of a carboxylic acid with thiosemicarbazide to form the corresponding 2-amino-1,3,4-thiadiazole (B1665364) under relatively mild conditions, avoiding the use of harsh and toxic reagents like POCl₃. orientjchem.orgscispace.com

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| TMSNCS Method | Carboxylic acid hydrazide, Trimethylsilyl isothiocyanate (TMSNCS), H₂SO₄ | Reflux in Ethanol (B145695) | High yields (71-87%), no isolation of intermediates. | organic-chemistry.org |

| PPE Method | Carboxylic acid, Thiosemicarbazide, Polyphosphate ester (PPE) | Reflux in Chloroform | Avoids toxic reagents (POCl₃, SOCl₂), one-pot procedure. | orientjchem.orgacs.org |

Alternative Synthetic Pathways for 5-Substituted-1,3,4-thiadiazol-2-amines

Beyond the classical thiosemicarbazide routes, other pathways have been explored to generate the 1,3,4-thiadiazole core. These methods often provide access to derivatives that may be difficult to obtain through traditional means.

Regioselective Cyclization: The cyclization of thiosemicarbazide intermediates can be directed to form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles by carefully selecting the cyclizing agent. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) favors the formation of 2-amino-1,3,4-oxadiazoles, whereas using p-toluenesulfonyl chloride (p-TsCl) with triethylamine (B128534) promotes the synthesis of 2-amino-1,3,4-thiadiazoles.

Solid-Phase Synthesis: Combinatorial libraries of 1,3,4-thiadiazole derivatives have been constructed using solid-phase organic synthesis. nih.gov This involves anchoring a thiosemicarbazide resin and using a desulfurative agent like p-TsCl for the cyclization step, followed by functionalization on the solid support. nih.gov

From Non-Thiosemicarbazide Precursors: Synthesis of the 1,3,4-thiadiazole ring can also be achieved from other starting materials. For example, N-tosylhydrazones can react with potassium thiocyanate (B1210189) (KSCN) to produce 1,3,4-thiadiazole derivatives. Another approach involves the thionation of N,N'-acylhydrazines using Lawesson's reagent.

Specific Synthesis of 5-Hydrazinyl-1,3,4-thiadiazol-2-amine

While numerous methods exist for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines, the specific preparation of this compound is not extensively detailed in readily available literature. However, a plausible synthetic route can be proposed based on established principles of thiadiazole chemistry.

Preparation from Key Precursors

The most logical starting material for the synthesis of this compound is Thiocarbohydrazide (B147625) . This precursor is ideal as it already contains the core C-S unit and two hydrazine (B178648) moieties (H₂N-NH-), one of which can be incorporated into the ring while the other remains as the desired hydrazinyl substituent.

A suitable one-carbon synthon is required to facilitate the ring closure. Cyanogen (B1215507) bromide (CNBr) is a strong candidate for this role. It can provide the electrophilic carbon and the nitrogen atom necessary to form the 2-amino group of the thiadiazole ring. The proposed reaction involves the cyclization of thiocarbohydrazide with cyanogen bromide.

Reaction Conditions and Optimization Strategies

The proposed reaction would likely proceed via a nucleophilic attack of the sulfur atom of thiocarbohydrazide on the electrophilic carbon of cyanogen bromide. This would be followed by an intramolecular cyclization and tautomerization to yield the final aromatic product.

Proposed Reaction Conditions:

Solvent: A polar solvent such as ethanol or an aqueous medium would be suitable to dissolve the polar thiocarbohydrazide precursor.

Temperature: The reaction would likely be performed at or below room temperature initially to control the reactivity of cyanogen bromide, followed by gentle heating to promote cyclization.

pH Control: Maintaining a neutral to slightly basic pH could be crucial. A base, such as sodium bicarbonate or pyridine (B92270), may be required to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the nucleophilic hydrazine groups.

Optimization Strategies:

Stoichiometry: Careful control of the molar ratio of thiocarbohydrazide to cyanogen bromide would be essential to prevent side reactions, such as the formation of bicyclic products.

Temperature Management: Low initial temperatures would help manage the exothermic nature of the reaction and improve selectivity.

Order of Addition: A slow, dropwise addition of cyanogen bromide to a solution of thiocarbohydrazide would likely be necessary to maintain control over the reaction and minimize the formation of undesired byproducts.

It is important to note that attempts to synthesize related structures, such as 5-mercapto-1,3,4-thiadiazol-2-yl-hydrazine, have proven challenging, suggesting that the target compound may be a reactive intermediate. organic-chemistry.org Therefore, any synthetic approach would require careful optimization and characterization to confirm the structure and purity of the product.

Derivatization Strategies via the Hydrazinyl and Amino Functions

The hydrazinyl and amino moieties of this compound are the primary sites for chemical derivatization, enabling the construction of larger and more complex molecular architectures. These functional groups exhibit distinct reactivity, which can be selectively exploited to achieve desired synthetic outcomes.

Formation of Schiff Bases and Hydrazone Derivatives

The reaction of the hydrazinyl group of this compound with aldehydes and ketones provides a straightforward route to the synthesis of hydrazone derivatives. This condensation reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, often with catalytic amounts of acid to facilitate the dehydration process. jocpr.comsphinxsai.com The resulting hydrazones are characterized by the presence of a C=N-NH linkage.

Similarly, the amino group at the 2-position can react with carbonyl compounds to form Schiff bases, containing a C=N double bond. The formation of these imines is a versatile method for introducing a variety of substituents onto the thiadiazole ring. jocpr.comijpcbs.com The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazole derivatives has been extensively reported, often involving the refluxing of the amine with an appropriate aromatic aldehyde in glacial acetic acid. jocpr.com

The synthesis of these derivatives is a common strategy to explore the structure-activity relationships of 1,3,4-thiadiazole compounds. The reaction conditions are generally mild, and the products can be readily isolated and purified.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine | Substituted aromatic aldehyde | 5-(substituted phenyl)-N-(substituted benzylidene)-1,3,4-thiadiazol-2-amine (Schiff base) | Glacial acetic acid, reflux | jocpr.com |

| Thiosemicarbazide | Aromatic aldehyde | Thiosemicarbazone | Not specified | sphinxsai.com |

| 2,5-dihydrazino-1,3,4-thiadiazole | Substituted benzaldehyde | 2,5-bis(2-(substituted benzylidene)hydrazinyl)-1,3,4-thiadiazole | Condensation reaction | researchgate.net |

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Varied aldehydes | Schiff bases | Not specified | dergipark.org.tr |

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The hydrazinyl group, in particular, can react with various bifunctional reagents to construct new rings fused to the thiadiazole core.

A prominent example is the reaction with reagents like carbon disulfide or cyanogen bromide to form fused triazolo-thiadiazole systems. For instance, the reaction of 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of a 6-(4-chlorophenyl) nih.govnih.govconnectjournals.comtriazolo[3,4-b] nih.govconnectjournals.comoxadiazole-3-(2H)-thione. uobaghdad.edu.iq A similar reaction with cyanogen bromide yields the corresponding 3-amino-triazolo-oxadiazole derivative. uobaghdad.edu.iq These reactions highlight the utility of the hydrazinyl moiety in constructing five-membered heterocyclic rings.

Furthermore, reaction with α-haloketones or other 1,3-dielectrophiles can lead to the formation of six-membered fused rings. These cyclization reactions significantly expand the chemical diversity of derivatives obtainable from the starting aminohydrazinyl thiadiazole.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Carbon disulfide, Potassium hydroxide | 6-(4-chlorophenyl) nih.govnih.govconnectjournals.comtriazolo[3,4-b] nih.govconnectjournals.comoxadiazole-3-(2H)-thione | Not specified | uobaghdad.edu.iq |

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Cyanogen bromide, Sodium hydrogen carbonate | 6-(4-chlorophenyl)- nih.govnih.govconnectjournals.comtriazolo[3,4-b] nih.govconnectjournals.comoxadiazole-3-amine | Room temperature | uobaghdad.edu.iq |

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Acetic acid, POCl₃ | 6-(4-chlorophenyl)-3-methyl- nih.govnih.govconnectjournals.comtriazolo[3,4-b] nih.govconnectjournals.comoxadiazole | Not specified | uobaghdad.edu.iq |

| Schiff bases of 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Bromine, Glacial acetic acid, Sodium acetate | 6-(4-chlorophenyl)-3-(aryl)- nih.govnih.govconnectjournals.comtriazolo[3,4-b] nih.govconnectjournals.comoxadiazole | Not specified | uobaghdad.edu.iq |

Nucleophilic Substitution Reactions at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. nih.gov However, direct nucleophilic substitution on an unsubstituted carbon atom of the ring is generally difficult. To facilitate such reactions, the thiadiazole ring typically needs to be activated with a good leaving group, such as a halogen.

For instance, 5-chloro-1,3,4-thiadiazole derivatives are important intermediates where the chlorine atom can be readily displaced by various nucleophiles. nih.gov The reaction of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with nucleophiles like pyridine or substituted piperazines results in the formation of the corresponding substituted products. nih.gov This demonstrates the feasibility of nucleophilic substitution at the 5-position of the thiadiazole ring when a suitable leaving group is present.

Therefore, while direct nucleophilic substitution on the thiadiazole ring of this compound is not a common derivatization strategy, it is conceivable that modification of the starting material, for example, through a Sandmeyer-type reaction to replace the amino or hydrazinyl group with a halogen, could open up avenues for such transformations.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Pyridine | Pyridinium salt derivative | Dry benzene, reflux | nih.gov |

| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Substituted piperazines/benzyl (B1604629) piperidine | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted piperazin-1-yl)acetamide | Dry benzene, catalytic triethylamine, reflux | nih.gov |

| 5-Chloro-thiadiazole | Nucleophiles | 5-substituted-2-aryl-1,3,4-thiadiazoles | Not specified | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 5-Hydrazinyl-1,3,4-thiadiazol-2-amine. One- and two-dimensional NMR experiments are essential for assigning proton and carbon signals and establishing the connectivity of the molecular framework. nih.govnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be characterized by signals from the exchangeable protons of the amino (-NH₂) and hydrazinyl (-NH-NH₂) groups. The chemical shifts of these protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding.

In derivatives of 2-amino-1,3,4-thiadiazole (B1665364), the amine protons typically appear as a broad singlet. researchgate.net For instance, in a series of 5-[substituted]-1,3,4-thiadiazol-2-amines, the amine protons were observed in the range of 7.6-8.04 ppm when measured in DMSO-d₆. researchgate.netgrowingscience.com Similarly, for (E)-N-Benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine, the two NH protons of the hydrazinyl and amino-benzyl groups resonate as singlets at 11.82 ppm and 9.18 ppm, respectively, indicating distinct chemical environments. nih.gov Based on these examples, the protons on the terminal amino group (-NH₂) and the hydrazinyl (-NH-) group of the title compound are expected to appear as distinct, broad signals in the downfield region of the spectrum.

Table 1: Representative ¹H NMR Data for Related 1,3,4-Thiadiazole (B1197879) Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |

|---|---|---|

| (E)-N-Benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine nih.gov | DMSO-d₆ | 11.82 (s, 1H, NH), 9.18 (s, 1H, NH-benzyl), 8.20 (s, 1H, CH=N), 7.50–7.36 (m, 5H, Ar-CH), 7.13 (m, 2H, Ar-CH), 4.43 (d, 2H, CH₂), 3.83, 3.67 (s, 9H, 3OCH₃) |

| 5-[Aryl]-1,3,4-thiadiazol-2-amines researchgate.netgrowingscience.com | DMSO-d₆ | 8.04–7.6 (thiadiazole amine protons), 7.5–6.7 (aromatic protons) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, two distinct signals are expected for the two carbon atoms of the 1,3,4-thiadiazole ring. These carbons are in a heteroaromatic environment and are significantly deshielded.

Studies on various 2,5-disubstituted 1,3,4-thiadiazoles show that the chemical shifts of the ring carbons (C2 and C5) are typically found in the range of 148-181 ppm. growingscience.commdpi.com For example, in a series of 2-arylazo-5-aryl-1,3,4-thiadiazoles, the C2 and C5 carbons were observed at 164–166 ppm and 178–181 ppm, respectively. mdpi.com In another study, the thiadiazole ring carbons in 5-[substituted]-1,3,4-thiadiazol-2-amines were confirmed by signals appearing between 148-169 ppm. growingscience.com The carbon attached to the amino group (C2) and the carbon attached to the hydrazinyl group (C5) in the title compound are expected to resonate at the downfield end of the spectrum, with their precise chemical shifts influenced by the electronic effects of the nitrogen substituents.

Table 2: Representative ¹³C NMR Data for 1,3,4-Thiadiazole Ring Carbons

| Compound | Solvent | C2 Chemical Shift (δ, ppm) | C5 Chemical Shift (δ, ppm) |

|---|---|---|---|

| (E)-N-Cyclopropyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine nih.gov | DMSO-d₆ | 166.64 | 160.05 |

| 2-Arylazo-5-aryl-1,3,4-thiadiazoles mdpi.com | DMSO-d₆ | 164–166 | 178–181 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While the simple structure of this compound may not necessitate complex 2D NMR analysis for basic identification, these techniques are invaluable for unambiguous assignment, especially for more complex derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the proton-proton couplings within the -NH-NH₂ moiety of the hydrazinyl group, showing a correlation between the two sets of exchangeable protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the ¹H and ¹³C signals, but since there are no C-H bonds on the thiadiazole ring, its utility would be limited to any potential impurities or derivatizing agents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the most powerful of these techniques for this specific molecule. It would reveal long-range (2-3 bond) correlations between the protons of the amino and hydrazinyl groups and the C2 and C5 carbons of the thiadiazole ring. For instance, the protons of the amino group at C2 should show a correlation to the C2 carbon, and the protons of the hydrazinyl group should show correlations to the C5 carbon, thus confirming the substitution pattern of the heterocyclic ring. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to N-H stretching, C=N stretching of the thiadiazole ring, and N-H bending vibrations.

N-H Stretching: The amino (-NH₂) and hydrazinyl (-NH-NH₂) groups will exhibit characteristic stretching vibrations in the 3100-3400 cm⁻¹ region. Typically, a primary amine (-NH₂) shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) of the hydrazine (B178648) shows a single band. In related 1,3,4-thiadiazole derivatives, N-H stretching vibrations have been observed in the range of 3072-3400 cm⁻¹. nih.govgrowingscience.com For a derivative containing both NH and NH₂ groups, bands were noted at 3310–3280 cm⁻¹. nih.gov

C=N Stretching: The stretching vibration of the C=N bonds within the thiadiazole ring is a key characteristic. This absorption is typically found in the 1590–1636 cm⁻¹ range. growingscience.com For 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, this band appears at 1628 cm⁻¹. nih.gov

N-H Bending: The bending vibrations (scissoring) of the primary amino group are expected around 1527-1650 cm⁻¹. nih.gov

Table 3: Key IR Absorption Frequencies for 1,3,4-Thiadiazole Derivatives (cm⁻¹)

| Vibrational Mode | (E)-N-Benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine nih.gov | 5-[Substituted]-1,3,4-thiadiazol-2-amines growingscience.com | 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole nih.gov |

|---|---|---|---|

| N-H Stretching | 3310–3280 | 3400–3072 | 3450–3300 |

| C=N Stretching (ring) | 1626 | 1636–1590 | 1628 |

| N-H Bending | 1527 | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₂H₅N₅S), the expected exact mass is approximately 131.03 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation pattern would likely involve initial cleavages at the functional groups and subsequent rupture of the thiadiazole ring. Based on the fragmentation of similar structures, key fragmentation steps could include: nih.govsemanticscholar.org

Loss of the amino group (-NH₂) or ammonia (B1221849) (-NH₃).

Loss of the hydrazinyl radical (-N₂H₃) or diazene (B1210634) (N₂H₂).

Cleavage of the thiadiazole ring, leading to characteristic fragments containing sulfur and nitrogen. For example, fragmentation of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole involves multiple bond-breaking decomposition steps of the thiadiazole ring. semanticscholar.org

In the mass spectrum of (E)-N-Benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine, the molecular ion peak was observed at m/z 385, with a base peak at m/z 91 corresponding to the stable benzyl (B1604629) cation. nih.gov This illustrates the tendency for fragmentation to occur at the substituent groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The 1,3,4-thiadiazole ring is an aromatic heterocycle and acts as a chromophore. The presence of auxochromic groups like -NH₂ and -NHNH₂ is expected to influence the absorption maxima.

The UV-Vis spectra of 1,3,4-thiadiazole derivatives, typically recorded in solvents like methanol (B129727) or ethanol (B145695), show absorption bands corresponding to π → π* and n → π* electronic transitions. nih.govdergipark.org.tr The exact position of the absorption maximum (λ_max) is sensitive to the substituents on the thiadiazole ring. dergipark.org.tr For 2-amino-5-aryl substituted 1,3,4-thiadiazoles, the introduction of different groups on the aryl ring can cause a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr Given the presence of two nitrogen-based auxochromes directly attached to the thiadiazole ring, this compound is expected to exhibit strong UV absorption. While specific λ_max values are not available for the parent compound, analysis is often performed on derivatives to characterize their electronic properties. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides unparalleled, high-resolution data on the three-dimensional arrangement of atoms within a crystal lattice. This technique is indispensable for unambiguously determining molecular structure, conformation, and the intricate network of non-covalent interactions that govern the solid-state architecture of 1,3,4-thiadiazole derivatives.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

For instance, the structures of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine and 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine have been elucidated. nih.govnih.gov Both crystallize in the monoclinic system, a common arrangement for such heterocyclic compounds. nih.govnih.gov The detailed crystallographic data, including unit cell dimensions and refinement parameters, are summarized in the table below.

Table 1: Selected Crystallographic Data for 2-Amino-1,3,4-Thiadiazole Derivatives

| Parameter | 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine nih.gov | 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine nih.gov |

|---|---|---|

| Formula | C₇H₇N₃S₂ | C₇H₆N₄S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.2970 (6) | 11.066 (2) |

| b (Å) | 6.6094 (3) | 7.2380 (14) |

| c (Å) | 11.2480 (6) | 11.271 (2) |

| **β (°) ** | 97.243 (5) | 116.79 (3) |

| **Volume (ų) ** | 833.15 (7) | 805.9 (3) |

| Z | 4 | 4 |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of 1,3,4-thiadiazole derivatives is heavily influenced by a network of intermolecular and intramolecular interactions. Hydrogen bonding, involving the amine (-NH₂) and hydrazinyl (-NHNH₂) groups as donors and the heterocyclic nitrogen atoms as acceptors, is a dominant feature.

In the crystal structure of 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H···N hydrogen bonds link the molecules into a three-dimensional network. nih.gov These interactions create specific, recognizable patterns, such as R₂²(8) ring motifs. nih.gov Similarly, the structure of 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine is stabilized by intermolecular N—H···N hydrogen bonds that connect molecules into one-dimensional chains. researchgate.net

In addition to classical hydrogen bonds, other interactions play a significant role. The crystal structure of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole features an intramolecular hydrogen bond between a phenolic hydroxyl group and a neighboring thiadiazole nitrogen atom, which restricts molecular rotation. mdpi.com Furthermore, π–π stacking interactions between the aromatic thiadiazole rings are observed, with centroid-centroid distances of approximately 3.666 Å, further stabilizing the crystal structure. nih.gov

Table 2: Representative Hydrogen Bond Geometries in 1,3,4-Thiadiazole Derivatives

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| Intermolecular | N-H (Amine) | N (Pyridine) | 2.959 (3) | 163 | nih.gov |

| Intermolecular | N-H (Amine) | N (Thiadiazole) | 3.006 (3) | 168 | nih.gov |

Insights into Conformation and Tautomeric Forms

X-ray crystallography provides crucial insights into the preferred conformation and existing tautomeric forms of molecules in the solid state. For 1,3,4-thiadiazole derivatives, a key structural question is the potential for tautomerism, particularly the distinction between the amino form and the imino form.

While the amino tautomer is often depicted, crystallographic studies on related compounds have definitively identified the imine tautomer in the solid state. For example, the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide was correctly determined to be the imine tautomer, rather than the previously reported amine form. nih.gov The determination was supported by the location of intermolecular N—H⋯O hydrogen bonds, which were established at the protonated nitrogen atom on the thiadiazole ring. nih.gov This highlights the power of X-ray diffraction to distinguish between subtle isomeric forms that may be difficult to resolve using other techniques alone.

The conformation of derivatives is often non-planar. In 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, the pyridine (B92270) and thiadiazole rings are twisted relative to each other, with a dihedral angle of 32.42 (14)°. nih.gov Similarly, in 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiophene (B33073) and thiadiazole rings is 72.99 (5)°. nih.gov These conformational preferences are a result of minimizing steric hindrance while optimizing packing and intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 5-Hydrazinyl-1,3,4-thiadiazol-2-amine, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Energetic Stability

The initial step in a computational study involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The energetic stability of the molecule would be determined from the final optimized energy.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N3 | --- |

| Bond Length | N3-N4 | --- |

| Bond Length | C5-S1 | --- |

| Bond Angle | N3-C2-S1 | --- |

| Dihedral Angle | H-N-N-C | --- |

| Note: This table is a template. No experimental or calculated data is currently available. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness would be calculated to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | --- |

| ELUMO | --- |

| Energy Gap (ΔE) | --- |

| Electronegativity (χ) | --- |

| Chemical Hardness (η) | --- |

| Global Softness (S) | --- |

| Note: This table is a template. No calculated data is currently available. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental spectra, one can confirm the molecular structure and assign the observed spectral bands to specific molecular vibrations, such as N-H stretching, C=N stretching, and C-S stretching within the this compound molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological targets. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating nucleophilic regions, and positive potential (blue) around the amine and hydrazinyl hydrogens, indicating electrophilic regions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand might interact with the active site of a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

To date, no molecular docking studies have been published specifically for this compound. Such studies would involve selecting a relevant biological target, such as an enzyme or a receptor implicated in a particular disease, and computationally predicting the binding mode and affinity of the compound within the active site. The results would be presented in terms of binding energy (kcal/mol) and would detail the specific hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| --- | --- | --- |

| Note: This table is a template. No molecular docking data is currently available. |

Elucidation of Key Interacting Residues and Binding Site Characteristics

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a target protein. Studies on various 2-amino-1,3,4-thiadiazole (B1665364) derivatives have revealed common interaction patterns and key amino acid residues that facilitate binding within different enzyme and receptor active sites.

The heterocyclic 1,3,4-thiadiazole (B1197879) ring and its substituents frequently engage in a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The nitrogen atoms of the thiadiazole ring, the exocyclic amine, and the hydrazinyl group are potent hydrogen bond donors and acceptors.

For instance, in docking studies of 1,3,4-thiadiazole derivatives against the main protease (M^pro^) of SARS-CoV-2, specific interactions have been identified. nih.gov The ligands form hydrophobic contacts with residues such as Phe140, Pro168, and Gln189. nih.gov Crucially, hydrogen bonds are often observed with residues like Asn142, Gly143, Ser144, and Glu166, which line the active site. nih.gov Similarly, when docked into the human adenosine (B11128) A3 receptor, 1,3,4-thiadiazole analogs are stabilized through hydrogen bonding within the transmembrane domains. nih.gov

Docking of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives into the catalytic domain of phosphoinositide-3-kinases (PI3Ks) also highlights the importance of specific intermolecular forces in determining binding affinity. nih.gov Furthermore, studies targeting the estrogen receptor for breast cancer treatment showed that 1,3,4-thiadiazole derivatives form crucial hydrogen bonds, with phenolic hydroxyl groups on substituents playing a significant role in anchoring the ligand to the protein. biointerfaceresearch.com These computational models consistently show that the 2-amino-1,3,4-thiadiazole scaffold acts as a versatile anchor, with its substituents probing specific sub-pockets of the binding site to achieve affinity and selectivity.

Table 1: Examples of Key Interacting Residues for 1,3,4-Thiadiazole Derivatives with Various Biological Targets

| Biological Target | Interacting Amino Acid Residues | Primary Interaction Type | Reference |

|---|---|---|---|

| SARS-CoV-2 Main Protease (M^pro^) | Phe140, Asn142, Gly143, Ser144, Glu166, Pro168, Gln189 | Hydrogen Bonding & Hydrophobic | nih.gov |

| Human Adenosine A3 Receptor | Residues within Transmembrane Domains 3, 5, 6, and 7 | Hydrogen Bonding | nih.gov |

| Phosphoinositide-3-Kinases (PI3Ks) | Catalytic Domain Residues | Not specified | nih.gov |

| Estrogen Receptor (ER) | Active Site Residues | Hydrogen Bonding | biointerfaceresearch.com |

| Carbonic Anhydrase II (hCA II) | Not specified | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are essential for deciphering the complex correlations between the chemical structure of a compound and its biological activity. For the 1,3,4-thiadiazole class, QSAR models have been developed to predict inhibitory activity against various targets and to guide the synthesis of more effective analogs.

A QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, demonstrated the importance of specific molecular descriptors. nih.govtandfonline.com The developed models revealed that the inhibitory activity was correlated with a combination of physicochemical, electronic, and topological parameters. nih.govtandfonline.com For example, a tetra-parametric model indicated that the presence of a hydrogen atom on a benzylic carbon in the substituent generally led to better inhibitory activity, a finding captured by an indicator variable in the QSAR equation. tandfonline.com

SAR studies also highlight how substitutions on the 2-amino group and the 5-position of the thiadiazole ring modulate biological effects. For adenosine A3 receptor antagonists, SAR analysis combined with molecular modeling showed that substitutions with 4-methoxyphenyl (B3050149) and aliphatic acyl groups significantly enhanced binding affinity and selectivity compared to the parent compounds. nih.gov The replacement of the 1,3,4-thiadiazole core with its 1,2,4-thiadiazole (B1232254) isomer was also shown to be energetically more favorable for binding, providing crucial insights for future drug design. nih.gov These computational SAR approaches allow researchers to systematically evaluate the impact of different functional groups, helping to build a predictive understanding of the molecular features required for a desired biological outcome. researchgate.net

Table 2: Key Findings from Computational SAR Studies of 1,3,4-Thiadiazole Derivatives

| Target/Activity | Key Structural Features Influencing Activity | Computational Method | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX Inhibition | Topological descriptors and the presence of a hydrogen on a benzylic carbon substituent. | QSAR | nih.govtandfonline.com |

| Adenosine A3 Receptor Antagonism | 4-methoxyphenyl and aliphatic acyl group substitutions enhance affinity. The 1,2,4-thiadiazole regioisomer is energetically favored over the 1,3,4-isomer. | SAR with Molecular Modeling | nih.gov |

| Antiprotozoal Activity | The nature of the cyclic amine at the 5-position and the specific nitroaryl group at the 2-position are critical. | SAR Analysis | mdpi.com |

Quantum Chemical Parameters in Structure-Property Correlations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. These methods allow for the calculation of various parameters that can be correlated with the molecule's physical properties and biological activity. researchgate.netdergipark.org.tr

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. rsc.org A smaller energy gap suggests that a molecule is more reactive and more easily polarized, which can influence its interaction with biological targets. acs.org

Studies on 2-amino-1,3,4-thiadiazole derivatives have used DFT to calculate these parameters and correlate them with observed properties. rsc.orgacs.org For example, the analysis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) showed that electric polarizability, a parameter related to the ease of distortion of the electron cloud, has a direct correlation with the binding tendency of a ligand. acs.org A highly polarizable ligand is expected to bind more strongly to its target. acs.org

Furthermore, DFT calculations are used to predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts, which helps in the structural confirmation of newly synthesized compounds. dergipark.org.tr The calculated Molecular Electrostatic Potential (MESP) maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and highlighting areas likely to engage in hydrogen bonding. rsc.org These quantum chemical descriptors provide a fundamental understanding of the molecule's intrinsic properties, which ultimately govern its biological function.

Table 3: Common Quantum Chemical Parameters and Their Significance for 1,3,4-Thiadiazole Derivatives

| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy | Relates to electron-donating ability and susceptibility to electrophilic attack. | rsc.org |

| LUMO Energy | Relates to electron-accepting ability and susceptibility to nucleophilic attack. | rsc.org |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | rsc.org |

| Polarizability | Measures the ease of distortion of the electron cloud; correlates with binding affinity. | acs.org |

| Molecular Electrostatic Potential (MESP) | Maps electron density to predict sites for intermolecular interactions like hydrogen bonding. | rsc.org |

Investigation of Biological Activities and Underlying Mechanisms

Antimicrobial Activity Profile and Mechanisms of Action

Derivatives of 5-Hydrazinyl-1,3,4-thiadiazol-2-amine have demonstrated notable antimicrobial properties, positioning them as a subject of interest in the development of new therapeutic agents.

Antibacterial Efficacy and Cell Wall/Membrane Disruption Studies

A variety of 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgneliti.com For instance, certain novel 1,3,4-thiadiazole derivatives containing an amide moiety have exhibited significant antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. acs.orgnih.gov The protective and curative activities of some of these compounds against rice bacterial leaf blight and leaf streak have been shown to be superior to existing treatments like thiodiazole copper. acs.orgnih.gov The mechanism of action is thought to be related to the upregulation of differentially expressed proteins in key metabolic pathways of the bacteria. acs.orgnih.gov

Antifungal Properties and Ergosterol (B1671047) Biosynthesis Inhibition

The antifungal potential of 1,3,4-thiadiazole derivatives has been a significant area of research. nih.govwjpmr.com Some synthesized compounds have displayed notable antifungal effects against various Candida species. nih.gov The probable mechanism of action for some of these active compounds has been investigated through ergosterol quantification assays, suggesting an interference with ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov The toxophoric –N–C–S moiety of the 1,3,4-thiadiazole ring is likely responsible for this broad range of biological activity. nih.gov

Antiviral Potentials and Viral Replication Interference

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a key component in a variety of synthetic compounds that have been assessed for their antiviral activity against several viral strains. nih.gov Derivatives have shown promise as anti-HIV-1 agents, with their potency influenced by the electronic properties of N-aryl group substitutions. nih.gov Furthermore, 1,3,4-thiadiazole derivatives have been investigated for their activity against a range of other viruses, including Herpes Simplex Virus (HSV), West Nile virus, Dengue virus, and Tobacco Mosaic Virus (TMV). arkat-usa.orgnih.gov The mechanism of action is generally attributed to the interference with viral replication processes. mdpi.com For example, some derivatives have been shown to effectively inhibit the spread of TMV in host plants. mdpi.com

Anticancer Activity and Molecular Targets

Derivatives of this compound have emerged as a promising class of compounds in anticancer research, with their therapeutic potential linked to the inhibition of various molecular targets crucial for cancer cell proliferation and survival. mdpi.commdpi.com The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a key component of nucleobases, which may explain its ability to interfere with DNA replication processes. mdpi.comresearchgate.net

Enzyme Inhibition (e.g., FAK, Topoisomerase II, Glutaminase (B10826351), Histone Deacetylase, Abl Kinase, EGFR, Caspase-3)

The anticancer effects of these derivatives are often a result of their ability to inhibit specific enzymes that are overactive in cancer cells.

Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK by targeting its ATP-binding pocket. mdpi.comnih.gov Certain 1,3,4-thiadiazole derivatives containing a 1,4-benzodioxan moiety have also shown potent FAK inhibitory activity. researchgate.net

Topoisomerase II: The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives is also linked to their potential to inhibit topoisomerase II, an enzyme essential for DNA replication. mdpi.com Some 2,5-disubstituted 1,3,4-thiadiazole derivatives have been identified as human topoisomerase II catalytic inhibitors or poisons that stabilize the DNA-topoII cleavage complex. nih.gov

Glutaminase (GLS): A series of allosteric kidney-type glutaminase (GLS) inhibitors have been designed using a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold. nih.govnih.gov One such derivative, 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide, potently inhibited GLS with an IC50 value of 70 nM. nih.govnih.gov

Histone Deacetylase (HDAC): A number of 1,3,4-thiadiazole-based hydroxamic acids have been developed as potent HDAC inhibitors. fao.orgnih.govnih.gov These compounds have shown strong HDAC inhibition and potent anticancer cytotoxicity, with some being 5- to 10-fold more potent than the known HDAC inhibitor SAHA. nih.gov

Abl Kinase: Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles have been identified as potent inhibitors of Abl tyrosine kinase, a key target in chronic myelogenous leukemia. mdpi.comnih.gov Additionally, certain 1,3,4-thiadiazole derivatives have shown inhibitory activity against the T315I mutant of Bcr-Abl, a common source of drug resistance. japsonline.commdpi.com

Epidermal Growth Factor Receptor (EGFR): Several series of 1,3,4-thiadiazole hybrids have been designed and synthesized as promising EGFR inhibitors. researchgate.netnih.govnih.gov Some of these derivatives have exhibited strong enzymatic inhibition of EGFR and potent antiproliferative activity against various cancer cell lines. nih.gov Thiadiazole-sulfonamide derivatives have also been developed as dual inhibitors of EGFR and carbonic anhydrase IX. consensus.app

Induction of Apoptosis and Cell Cycle Modulation

The anticancer activity of 1,3,4-thiadiazole derivatives is also attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells. Studies have demonstrated the potential of newly synthesized thiadiazole derivatives to modulate apoptosis and cell cycle dynamics in various cancer cell lines, including LoVo and MCF-7 cells. mdpi.com For instance, some triazolo[3,4-b]thiadiazole derivatives have been shown to induce both early and late apoptosis, as well as cause cell cycle arrest in the S phase. nih.gov

Table of Investigated Enzyme Inhibitory Activities of 1,3,4-Thiadiazole Derivatives

| Target Enzyme | Derivative Class | Observed Effect | Reference(s) |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine | Micromolar inhibition by targeting the ATP-binding pocket | mdpi.comnih.gov |

| Topoisomerase II | 2,5-disubstituted 1,3,4-thiadiazole derivatives | Catalytic inhibition and stabilization of the DNA-topoII cleavage complex | mdpi.comnih.gov |

| Glutaminase (GLS) | 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold | Potent allosteric inhibition | nih.govnih.gov |

| Histone Deacetylase (HDAC) | 1,3,4-thiadiazole-based hydroxamic acids | Potent inhibition, in some cases exceeding that of SAHA | fao.orgnih.govnih.gov |

| Abl Kinase | Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Potent inhibition of Abl tyrosine kinase, including the T315I mutant | mdpi.comnih.govjapsonline.commdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | 1,3,4-thiadiazole hybrids and sulfonamides | Strong enzymatic inhibition and antiproliferative activity | researchgate.netnih.govnih.govconsensus.app |

Mechanistic Insights into Anti-proliferative Effects

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant anti-proliferative activity against various human cancer cell lines through diverse mechanisms of action. These mechanisms often involve the disruption of key cellular processes essential for tumor growth and survival, such as cell cycle progression and the evasion of programmed cell death (apoptosis). acs.org

One of the primary mechanisms by which these compounds exert their cytotoxic effects is the induction of cell cycle arrest . Studies on novel 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have shown that treatment of cancer cells can lead to an accumulation of cells in the S and G2/M phases of the cell cycle. mdpi.comnih.gov This disruption prevents the cells from proceeding through mitosis, ultimately inhibiting proliferation. For instance, a 2-amino-1,3,4-thiadiazole derivative known as FABT was found to induce cell cycle arrest in A549 lung carcinoma cells by inhibiting the extracellular signal-regulated kinase (ERK) pathway. researchgate.net Similarly, other analogs have been reported to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, a mechanism similar to that of the anticancer agent combretastatin (B1194345) A-4. researchgate.net

Another critical anti-proliferative mechanism is the induction of apoptosis . The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively and interact with intracellular targets. mdpi.comnih.gov Research has shown that certain 1,3,4-thiadiazole derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. A significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 have been observed in cancer cells treated with these compounds, indicating the activation of the intrinsic apoptotic pathway. mdpi.com Some derivatives have also been identified as inhibitors of caspase-3, an executioner caspase in the apoptotic cascade. nih.gov The targeted induction of apoptosis is a hallmark of an effective anticancer agent, as it eliminates malignant cells without inducing an inflammatory response. acs.org

Furthermore, these compounds can interfere with critical signaling pathways that promote cancer cell proliferation and survival. Inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), has been identified as a mechanism for some 1,3,4-thiadiazole hybrids. nih.gov By blocking the phosphorylation of EGFR and related receptors like HER-2, these compounds can halt downstream signaling cascades responsible for cell growth and division. nih.gov

The anti-proliferative potential of various 1,3,4-thiadiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | MCF-7 (Breast) | 2.32 µM | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | HepG2 (Liver) | 3.15 µM | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | MCF-7 (Breast) | 3.81 µM | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | HepG2 (Liver) | 2.93 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g ) | LoVo (Colon) | 2.44 µM | acs.org |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g ) | MCF-7 (Breast) | 23.29 µM | acs.org |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 µmol/L | nih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 µmol/L | nih.gov |

Enzyme Inhibition Beyond Anticancer Applications

The 1,3,4-thiadiazole nucleus serves as a scaffold for inhibitors of various enzymes implicated in a range of diseases beyond cancer.

The 1,3,4-thiadiazole ring is a cornerstone of several potent carbonic anhydrase (CA) inhibitors. researchgate.net Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. The clinically used diuretic and glaucoma medication, Acetazolamide (B1664987), is a primary example of a 1,3,4-thiadiazole-based CA inhibitor. nih.gov

The inhibitory activity of these compounds is critically dependent on the presence of a zinc-binding group, typically an unsubstituted sulfonamide (SO₂NH₂) moiety. This group coordinates to the Zn²⁺ ion in the active site of the enzyme, displacing a water/hydroxide (B78521) ligand and blocking catalytic activity. acs.org Structure-inhibition relationship studies have revealed several key features:

The deprotonated sulfonamide is essential for binding to the zinc ion. The pKa of the sulfonamide in the thiadiazole core of acetazolamide is approximately 7.2, allowing for significant deprotonation at physiological pH. acs.org

The nitrogen atom at the 4-position of the thiadiazole ring is proposed to play a crucial role in stabilizing the deprotonated state of the sulfonamide, thereby enhancing inhibitory potency. acs.org

Substitutions at the 2-position of the 1,3,4-thiadiazole-5-sulfonamide scaffold can modulate the inhibitory activity and selectivity against different CA isoforms. For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be highly potent and selective inhibitors of the mitochondrial isoforms CA VA and CA VB over the cytosolic (CA I, CA II) and membrane-associated (CA IV) isoforms. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2 - 32 nM | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | 1.3 - 74 nM | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA I | 102 nM - 7.42 µM | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA II | 0.54 - 7.42 µM | nih.gov |

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical therapeutic strategy for managing type 2 diabetes. nih.gov

Several series of 1,3,4-thiadiazole derivatives, including those based on the 2-hydrazinyl-1,3,4-thiadiazole scaffold, have been identified as potent α-glucosidase inhibitors. acs.orgnih.gov In various studies, these synthetic analogues have demonstrated inhibitory activity significantly greater than that of acarbose, a standard α-glucosidase inhibitor used in clinical practice. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that govern their inhibitory potency. The nature and position of substituents on the aromatic rings attached to the thiadiazole core are crucial. For instance, derivatives of 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole bearing specific substituents showed remarkable inhibition, with IC₅₀ values in the low micromolar range. The presence of strong electron-donating or electron-withdrawing groups on the phenyl ring can enhance the inhibitory profile. acs.org

| Compound Derivative | Activity (IC₅₀) | Reference |

|---|---|---|

| 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole Schiff base (analogue 8) | 1.10 ± 0.10 µM | acs.orgnih.gov |

| 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole Schiff base (analogue 9) | 1.30 ± 0.10 µM | acs.orgnih.gov |

| 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole Schiff base (analogue 4) | 2.20 ± 0.10 µM | acs.orgnih.gov |

| Acarbose (Standard) | 11.50 ± 0.30 µM | acs.orgnih.gov |

Pathological platelet aggregation is a key event in the development of cardiovascular diseases. nih.gov Certain 1,3,4-thiadiazole derivatives have been investigated for their potential as antiplatelet agents. A series of 2-hydrazinyl-1,3,4-thiadiazole analogs were shown to inhibit platelet aggregation induced by arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Molecular docking studies suggest that these compounds may act as inhibitors of the P2Y12 receptor, a key target for antiplatelet drugs. nih.gov

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). While direct inhibition of COX enzymes by this compound has not been extensively detailed, related fused heterocyclic systems like imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazoles have been evaluated as COX-1/COX-2 inhibitors. Molecular docking studies indicated that some derivatives exhibit a higher theoretical inhibition of COX-2 compared to the standard drug diclofenac, suggesting a potential for developing more selective and potentially safer anti-inflammatory agents from this scaffold. nih.gov

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The 1,3,4-thiadiazole scaffold is present in compounds that exhibit significant anti-inflammatory activity. frontiersin.org The primary mechanism underlying this effect is often the inhibition of the COX enzymes, which blocks the synthesis of pro-inflammatory prostaglandins. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, have confirmed the anti-inflammatory potential of 1,3,4-thiadiazole derivatives. A series of 2,6-diaryl-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives showed potent anti-inflammatory and analgesic activities, with some compounds exhibiting efficacy comparable or superior to diclofenac. nih.gov Importantly, these compounds did not show ulcerogenic activity, a common side effect of traditional NSAIDs. nih.gov Another study on 5-(1-adamantyl)-1,3,4-thiadiazole derivatives also demonstrated good dose-dependent anti-inflammatory activity in the same animal model. nih.gov These findings underscore the potential of the thiadiazole core in the design of novel anti-inflammatory agents with improved safety profiles.

Central Nervous System (CNS) Related Activities

Derivatives of 1,3,4-thiadiazole have shown a remarkable range of activities within the central nervous system, including anticonvulsant, antidepressant, and anxiolytic effects. researchgate.netarjonline.orgmdpi.com

The most extensively studied CNS activity is anticonvulsant action. A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles demonstrated potent anticonvulsant properties in various animal models, comparing favorably with standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov The structure-activity relationship for these compounds indicated that substitution on the hydrazine (B178648) moiety and the nature of the aromatic group at the 2-position are critical for activity. Specifically, the compound 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole was identified as a potent agent lacking the common side effects of sedation and ataxia. nih.govnih.gov The proposed mechanism for the anticonvulsant effect of some thiadiazole derivatives involves the modulation of the GABAa pathway, preventing neuronal firing by enhancing the influx of chloride ions. frontiersin.org

In addition to anticonvulsant effects, certain thiadiazole derivatives have been investigated for antidepressant-like activity. mdpi.com The ability of these small, lipophilic molecules to cross the blood-brain barrier makes them attractive candidates for the development of novel CNS-active drugs. frontiersin.org

Anticonvulsant Activity and Receptor Interactions

Derivatives of this compound have been a subject of interest in the search for novel anticonvulsant agents. Research has shown that the 1,3,4-thiadiazole ring is a key pharmacophore for anticonvulsant activity.

A series of 2-aryl-5-hydrazino-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential to combat seizures. arjonline.org Notably, the introduction of an aromatic substituent at the 2-position, combined with alkyl substitution on the hydrazine group, has led to the development of potent compounds. arjonline.orgnih.gov One such derivative, 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, has demonstrated significant anticonvulsant activity in rodent models of grand mal epilepsy, comparing favorably with established drugs like phenytoin, phenobarbital, and carbamazepine. nih.gov Importantly, this potent activity was not accompanied by neurotoxicity or cardiovascular side effects at anticonvulsant doses. arjonline.org

The mechanism of action for the anticonvulsant effects of 1,3,4-thiadiazole derivatives is believed to involve the GABAergic system. It is suggested that these compounds may prevent the firing of neurons by releasing chloride ions through the GABA-A pathway. frontiersin.org Structure-activity relationship (SAR) studies have indicated that substitution at the 2-position of the aromatic ring can lead to compounds with desirable anticonvulsant activity and reduced neurotoxicity. arjonline.org

Table 1: Anticonvulsant Activity of 2-Aryl-5-hydrazino-1,3,4-thiadiazole Derivatives

| Compound | Substituent at 2-Aryl Position | Alkyl Substitution on Hydrazine | Anticonvulsant Activity | Neurotoxicity |

|---|---|---|---|---|

| Derivative 1 | 2-Biphenylyl | 1-Methyl | Potent | Lacking |

| Derivative 2 | 2-Methylphenyl | Methyl | Desirable | Reduced |

| Derivative 3 | 4-Phenyl | - | Inactive | - |

This table is generated based on available research data and is for illustrative purposes.

Antidepressant and Anxiolytic Effects

The therapeutic potential of 1,3,4-thiadiazole derivatives extends to the management of psychiatric disorders. Studies on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are structurally related to this compound, have revealed promising antidepressant and anxiolytic properties. nih.govresearchgate.net

In preclinical studies, certain derivatives have demonstrated marked antidepressant and anxiolytic effects, with efficacy comparable to reference drugs such as imipramine (B1671792) and diazepam. nih.gov For instance, some new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have shown significant antidepressant activity by reducing immobility time in animal models. nih.gov The anxiolytic potential of these compounds has also been noted, suggesting a mixed antidepressant-anxiolytic profile for some derivatives. nih.gov This dual activity is particularly valuable, as anxiety and depression are often comorbid conditions. dovepress.com

Table 2: Antidepressant and Anxiolytic Activity of 1,3,4-Thiadiazole Derivatives

| Compound Type | Test Model | Observed Effect | Reference Drug |

|---|---|---|---|

| Imine derivative of 5-amino-1,3,4-thiadiazole-2-thiol | Tail Suspension Test | Decreased immobility time | Imipramine |

| 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivative | Various CNS activity screens | Marked antidepressant and anxiolytic properties | Imipramine, Diazepam |

This table is generated based on available research data and is for illustrative purposes.

Antioxidant Activity and Radical Scavenging Mechanisms

Several derivatives of 1,3,4-thiadiazole containing a hydrazone moiety have been synthesized and evaluated for their antioxidant properties. researchgate.net The antioxidant activity of these compounds is often assessed through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. chemmethod.commdpi.com

The mechanism of antioxidant action is believed to be related to the hydrogen-donating ability of the hydrazone group. By donating a hydrogen atom, these compounds can neutralize free radicals and terminate the radical chain reactions that can lead to cellular damage. The presence of electron-donating groups on the aromatic ring attached to the thiadiazole nucleus can further enhance the antioxidant activity. chemmethod.com Research on catechol hydrazinyl-thiazole derivatives, which share structural similarities, has shown potent scavenging activity against various radicals, including ABTS•+ and DPPH•. mdpi.com

Table 3: Radical Scavenging Activity of Hydrazone-Containing Thiadiazole Derivatives

| Compound Type | Radical Scavenged | Method | Potency |

|---|---|---|---|

| Ketone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone | DPPH | Spectrophotometry | Good |

| Catechol hydrazinyl-thiazole | DPPH, ABTS•+ | Spectrophotometry | Potent |

This table is generated based on available research data and is for illustrative purposes.

Other Biological Activities

Antihypertensive Effects

Derivatives of 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been investigated for their potential as antihypertensive agents. nih.govconsensus.appacs.org In general, compounds with a substituted phenyl ring at the 2-position have demonstrated higher activity. nih.govconsensus.app

Preliminary studies suggest that the hypotensive action of these compounds is due to a direct relaxant effect on vascular smooth muscle. nih.govconsensus.app This vasodilator activity leads to a decrease in peripheral resistance and, consequently, a reduction in blood pressure. The 2-methylphenyl and 2-ethylphenyl derivatives have been identified as particularly potent members of this series. nih.govconsensus.app

Table 4: Antihypertensive Activity of 2-Aryl-5-hydrazino-1,3,4-thiadiazole Derivatives

| Compound | Aryl Substituent | Mechanism of Action |

|---|---|---|

| 2-(2-Methylphenyl)-5-hydrazino-1,3,4-thiadiazole | 2-Methylphenyl | Direct relaxant effect on vascular smooth muscle |

| 2-(2-Ethylphenyl)-5-hydrazino-1,3,4-thiadiazole | 2-Ethylphenyl | Direct relaxant effect on vascular smooth muscle |

This table is generated based on available research data and is for illustrative purposes.

Diuretic Action

The 1,3,4-thiadiazole nucleus is a known scaffold for the design of potent diuretic agents. nuph.edu.uabiopolymers.org.ua Many of these compounds exert their effects through the inhibition of carbonic anhydrase (CA). nuph.edu.uanih.gov While research has primarily focused on 5-amino-1,3,4-thiadiazole-2-thiol derivatives, the potential for other substituted 1,3,4-thiadiazoles to act as diuretics is an area of ongoing interest.

Studies on 5-amino-1,3,4-thiadiazole-2-thiol derivatives have shown that these compounds can induce a high level of diuretic action with favorable saluretic and natriuretic properties. nuph.edu.uabiopolymers.org.ua The inhibition of carbonic anhydrase in the renal tubules leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in diuresis.

Antiparasitic Efficacy

The 1,3,4-thiadiazole scaffold has been explored for its potential in developing new antiparasitic agents. nih.gov Derivatives of this heterocyclic system have shown activity against a range of parasites, including Toxoplasma gondii and Trypanosoma species. nih.govmdpi.com

For instance, certain tris-1,3,4-thiadiazole derivatives have demonstrated potent antiparasitic effects against Toxoplasma gondii. nih.gov In vivo studies in mice infected with the acute RH strain of T. gondii showed a significant reduction in the parasite count following treatment with these compounds. nih.gov Additionally, 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have exhibited noteworthy in vitro trypanocidal activity. mdpi.com

Antitubercular Potential

The global health crisis of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis, has intensified the search for novel and more effective therapeutic agents. researchgate.net In this context, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole nucleus, have garnered significant attention in medicinal chemistry. cbijournal.comrsc.org This scaffold is a key structural component in various biologically active molecules and is recognized for its potential to yield potent antimicrobial agents. nih.govlongdom.orgnih.gov Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine, in particular, have been the focus of extensive research due to their promising antimycobacterial activity. cbijournal.com